molecular formula C32H48N4O7 B10821482 Cbz-Thr(tBu)-Cha-Ala((S)-2-oxopyrrolidin-3-yl)-al

Cbz-Thr(tBu)-Cha-Ala((S)-2-oxopyrrolidin-3-yl)-al

Cat. No.: B10821482
M. Wt: 600.7 g/mol
InChI Key: YFUZVOLEKQFVCQ-FFXRMZKPSA-N
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Preparation Methods

The synthesis of TG-0205221 involves multiple steps, starting with the silylation of a precursor compound using trimethylsilyl chloride, followed by esterification in methanol at 0°C. The compound is then protected with a tert-butoxycarbonyl group. Sequential treatments with various reagents lead to the formation of the final product

Chemical Reactions Analysis

TG-0205221 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TG-0205221 has a wide range of scientific research applications:

Mechanism of Action

TG-0205221 exerts its effects by inhibiting the main proteases of coronaviruses. It forms a covalent bond with the active site of the protease, preventing the enzyme from processing viral polyproteins. This inhibition disrupts the viral replication cycle, reducing the viral load . The molecular targets include the main protease of SARS-CoV and SARS-CoV-2, and the pathways involved are related to viral protein processing and replication .

Comparison with Similar Compounds

TG-0205221 is unique due to its high specificity and potency against coronavirus main proteases. Similar compounds include:

TG-0205221 stands out for its unique binding mode and high inhibitory activity, making it a valuable tool in antiviral research .

Properties

Molecular Formula

C32H48N4O7

Molecular Weight

600.7 g/mol

IUPAC Name

benzyl N-[(2S,3R)-1-[[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C32H48N4O7/c1-21(43-32(2,3)4)27(36-31(41)42-20-23-13-9-6-10-14-23)30(40)35-26(17-22-11-7-5-8-12-22)29(39)34-25(19-37)18-24-15-16-33-28(24)38/h6,9-10,13-14,19,21-22,24-27H,5,7-8,11-12,15-18,20H2,1-4H3,(H,33,38)(H,34,39)(H,35,40)(H,36,41)/t21-,24+,25+,26+,27+/m1/s1

InChI Key

YFUZVOLEKQFVCQ-FFXRMZKPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C

Origin of Product

United States

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